1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Differential PDE4 Isoform Selectivity Profile
In a head-to-head in vitro enzyme inhibition panel, 1,4-dimethylpiperidin-4-amine displayed isoform-dependent inhibitory potency against human phosphodiesterase 4 (PDE4) subtypes. The compound exhibited an IC₅₀ of 0.200 nM against PDE4B1, compared to 0.5 nM against PDE4D3 and 0.900 nM against PDE4A4 under identical assay conditions [1]. This represents a 2.5-fold selectivity for PDE4B1 over PDE4D3, and a 4.5-fold selectivity for PDE4B1 over PDE4A4.
| Evidence Dimension | PDE4 isoform inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | PDE4B1: 0.200 nM; PDE4D3: 0.5 nM; PDE4A4: 0.900 nM |
| Comparator Or Baseline | Same compound tested across PDE4A4, PDE4B1, and PDE4D3 isoforms |
| Quantified Difference | PDE4B1 vs PDE4D3: 2.5-fold; PDE4B1 vs PDE4A4: 4.5-fold |
| Conditions | In vitro inhibition of [3H]cAMP hydrolysis to [3H]AMP after 15 min by scintillation proximity assay using human recombinant PDE4 isoforms |
Why This Matters
This isoform selectivity profile matters because PDE4B-preferring inhibitors may offer an improved therapeutic window over pan-PDE4 inhibitors, potentially reducing emetic side effects associated with PDE4D inhibition while retaining anti-inflammatory efficacy.
- [1] BindingDB. (2025). BDBM50353706 (CHEMBL1828652) – Enzyme Inhibition Constant Data: cAMP-specific 3',5'-cyclic phosphodiesterase 4B, 4D, and 4A. ChEMBL curated. View Source
